molecular formula C12H8BrN3 B11807904 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine

2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B11807904
M. Wt: 274.12 g/mol
InChI Key: UDPMOKACDVCIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This step, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of the desired pyrrolopyrazine derivative.

Chemical Reactions Analysis

2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium acetate (Pd(OAc)2) and xantphos as ligands . The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The exact mechanism of action for 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to inhibit kinase activity, which plays a crucial role in cell signaling pathways . The compound likely interacts with the ATP-binding site of kinases, preventing their activation and subsequent signaling.

Comparison with Similar Compounds

2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The presence of the phenyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C12H8BrN3/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

UDPMOKACDVCIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.